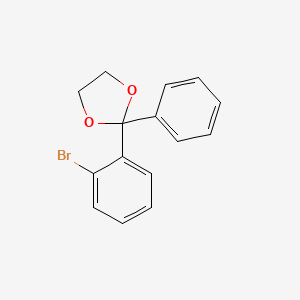

1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-

CAS No.: 78105-68-7

Cat. No.: VC8000444

Molecular Formula: C15H13BrO2

Molecular Weight: 305.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78105-68-7 |

|---|---|

| Molecular Formula | C15H13BrO2 |

| Molecular Weight | 305.17 g/mol |

| IUPAC Name | 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane |

| Standard InChI | InChI=1S/C15H13BrO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 |

| Standard InChI Key | IHOVSUHAGKSMHY-UHFFFAOYSA-N |

| SMILES | C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Br |

| Canonical SMILES | C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Br |

Introduction

Chemical Identification and Structural Fundamentals

Molecular Composition and Registry Data

1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- is identified by the CAS registry number 78105-68-7 and molecular formula . Its molecular weight of 305.167 g/mol and exact mass of 304.010 atomic mass units (AMU) reflect the incorporation of a bromine atom and two aromatic rings within the dioxolane framework . The compound’s Polar Surface Area (PSA) of 18.46 Ų and LogP value of 3.697 indicate moderate hydrophilicity and significant lipophilicity, respectively, which influence its solubility and reactivity .

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 78105-68-7 | |

| Molecular Formula | ||

| Molecular Weight | 305.167 g/mol | |

| Exact Mass | 304.010 AMU | |

| LogP | 3.697 |

Structural Configuration and Bonding

The compound features a 1,3-dioxolane ring—a five-membered cyclic ether with oxygen atoms at positions 1 and 3. The 2-position of the ring is substituted with both a 2-bromophenyl group and a phenyl group, creating a sterically crowded environment. This substitution pattern introduces axial chirality, though specific enantiomeric data remain unreported in open literature. X-ray crystallography of analogous dioxolanes, such as 2-phenyl-1,3-dioxolane, reveals a puckered ring conformation with C-O bond lengths averaging 1.43 Å and bond angles of 108° at the oxygen centers .

Synthesis and Manufacturing Methodologies

Synthetic Routes and Optimization

While direct synthetic protocols for 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- are sparsely documented, analogous dioxolanes are typically synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes. For example, the preparation of 2-(4-chlorophenyl)-1,3-dioxolane derivatives employs methanesulfonic acid as a catalyst, achieving yields up to 64.8% through optimized reaction conditions . Applied to the target compound, this method would involve:

-

Condensation of 2-bromobenzaldehyde with ethylene glycol under acidic conditions.

-

Subsequent Friedel-Crafts alkylation with benzene derivatives to introduce the phenyl group.

Critical parameters include temperature control (typically 60–80°C), solvent selection (e.g., dichloromethane or ethyl acetate), and catalyst loading (0.1–0.3 equiv) .

Purification and Isolation Techniques

Post-synthetic purification often involves sequential solvent extractions and crystallizations. Ethanol and diisopropylether (DIPE) are effective for recrystallizing brominated dioxolanes, as demonstrated in the isolation of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate . Chromatographic methods, though less commonly reported, could resolve enantiomers if present.

Physicochemical and Stability Profiles

Thermal and Solubility Characteristics

The compound’s density of approximately 1.535 g/cm³ at 25°C suggests a compact molecular packing arrangement, consistent with bromine’s high atomic mass. Limited water solubility (<1 mg/mL) and preferential solubility in organic solvents (e.g., THF, DCM) align with its LogP value, indicating utility in non-aqueous reaction systems . Thermal stability data are absent, but related dioxolanes decompose above 200°C, emitting toxic fumes of hydrogen bromide upon combustion .

Spectroscopic Signatures

-

NMR: The NMR spectrum would exhibit distinct signals for the dioxolane ring protons (δ 3.8–4.5 ppm), aromatic protons (δ 6.8–7.6 ppm), and bromine-induced deshielding effects.

-

IR: Stretching vibrations at 1,250 cm⁻¹ (C-O-C) and 560 cm⁻¹ (C-Br) confirm the functional groups .

Comparative Analysis with Structural Analogs

Brominated Dioxolane Derivatives

Replacing the 2-bromophenyl group with alternative substituents markedly alters properties:

-

2-(3-Bromophenyl)-1,3-dioxolane (CAS 17789-14-9): Higher LogP (4.12) due to reduced polarity, enhancing membrane permeability .

-

2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane (CAS 58521-76-9): The ethyl spacer increases conformational flexibility, lowering melting points .

Table 2: Structural and Property Comparisons

| Compound | CAS Number | Molecular Formula | LogP | Key Feature |

|---|---|---|---|---|

| 2-(2-Bromophenyl)-2-phenyl- | 78105-68-7 | 3.70 | Steric hindrance | |

| 2-(3-Bromophenyl)-1,3-dioxolane | 17789-14-9 | 4.12 | Enhanced lipophilicity | |

| 2-Phenyl-1,3-dioxolane | 936-51-6 | 1.89 | Baseline hydrophilicity |

Pharmacological and Industrial Applications

Drug Discovery and Bioactivity

Though direct biological data are lacking, dioxolane derivatives exhibit antimicrobial and anti-inflammatory properties. The bromophenyl group may enhance binding to tyrosine kinase receptors, as seen in kinase inhibitor scaffolds . Further studies should evaluate cytotoxicity and metabolic stability.

Materials Science and Polymer Chemistry

The rigid dioxolane core and bromine’s flame-retardant properties suggest applications in high-performance polymers. Copolymerization with styrene derivatives could yield thermally stable resins for electronics encapsulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume